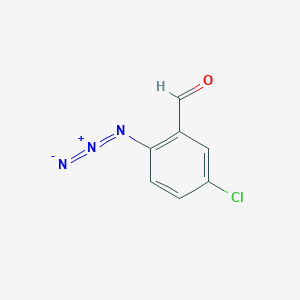

2-Azido-5-chlorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azido-5-chlorobenzaldehyde is an organic compound with the molecular formula C7H4ClN3O. It is characterized by the presence of an azido group (-N3) and a chlorobenzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-5-chlorobenzaldehyde can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-nitrobenzaldehyde with sodium azide in the presence of a reducing agent such as iron and hydrochloric acid. The reaction typically proceeds under moderate heating and results in the formation of the desired azido compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds .

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

Substitution: Sodium azide, iron, hydrochloric acid.

Reduction: Hydrogen gas, palladium catalyst.

Cycloaddition: Alkynes, copper(I) catalyst.

Major Products Formed

Substitution: Various substituted benzaldehydes.

Reduction: 2-Amino-5-chlorobenzaldehyde.

Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

2-Azido-5-chlorobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation techniques.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Azido-5-chlorobenzaldehyde primarily involves its reactivity as an azide compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism, resulting in the formation of a five-membered ring. This reactivity is harnessed in various applications, including click chemistry and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

2-Azidobenzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

5-Chloro-2-nitrobenzaldehyde: Contains a nitro group instead of an azido group, leading to different reactivity and applications.

2-Azido-3-bromo-5,6-dimethoxybenzaldehyde: Contains additional substituents that can influence its chemical behavior

Uniqueness

2-Azido-5-chlorobenzaldehyde is unique due to the presence of both an azido group and a chlorine substituent on the benzaldehyde ring. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and various research applications .

Biological Activity

2-Azido-5-chlorobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H5ClN4O

- Molecular Weight : 188.59 g/mol

- CAS Number : this compound (noted as B15090781 in some databases)

The biological activity of this compound is primarily attributed to its azido group, which can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. The chlorobenzaldehyde moiety may also influence the compound's interaction with biological targets, enhancing its reactivity and selectivity.

Potential Mechanisms:

- Enzyme Inhibition : Initial studies suggest that compounds with similar structures may inhibit enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Antimicrobial Activity : Research indicates that benzaldehyde derivatives can exhibit antibacterial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes .

- Anticancer Properties : Some studies have explored the use of azido-containing compounds in cancer therapy, where they may interfere with cancer cell proliferation .

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented, indicating a possible mechanism involving the regulation of gene expression related to metabolism and virulence in pathogens .

| Bacterial Strain | Activity |

|---|---|

| E. coli | Moderate |

| S. aureus | Significant |

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Preliminary results suggest that it may inhibit tumor growth in specific cancer models. For instance, studies on related compounds have indicated that azido groups can enhance cytotoxicity against cancer cells .

Case Studies and Research Findings

- Inhibition of Acetylcholinesterase : A study demonstrated that derivatives of benzaldehyde could inhibit AChE effectively, suggesting a similar potential for this compound .

- Antibacterial Properties : Research focused on azido-benzaldehyde derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may possess similar properties .

- Anticancer Activity Evaluation : In vivo studies using animal models indicated that compounds with azido groups could lead to reduced tumor weights and improved survival rates, highlighting their therapeutic potential .

Properties

Molecular Formula |

C7H4ClN3O |

|---|---|

Molecular Weight |

181.58 g/mol |

IUPAC Name |

2-azido-5-chlorobenzaldehyde |

InChI |

InChI=1S/C7H4ClN3O/c8-6-1-2-7(10-11-9)5(3-6)4-12/h1-4H |

InChI Key |

JHIYHTFZZYEQOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.